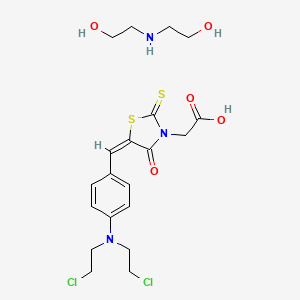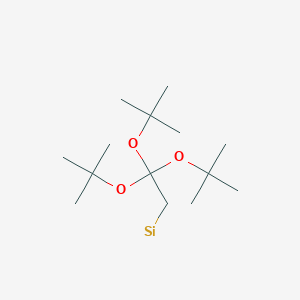
CID 78060825
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Tri-tert-butoxyethyl)silane is an organosilicon compound characterized by the presence of three tert-butoxy groups attached to a silicon atom. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Tri-tert-butoxyethyl)silane typically involves the reaction of silicon tetrachloride with tert-butyl alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanes, which are then converted to the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of (2,2,2-Tri-tert-butoxyethyl)silane is carried out using large-scale reactors where silicon tetrachloride and tert-butyl alcohol are reacted under optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: (2,2,2-Tri-tert-butoxyethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
(2,2,2-Tri-tert-butoxyethyl)silane finds applications in several fields:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用机制
The mechanism of action of (2,2,2-Tri-tert-butoxyethyl)silane involves the interaction of its silicon atom with various molecular targets. The tert-butoxy groups provide steric hindrance, which influences the reactivity of the compound. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes and networks.
相似化合物的比较
Triethylsilane: Another organosilicon compound with three ethyl groups attached to silicon.
Trimethylsilane: Contains three methyl groups attached to silicon.
Triphenylsilane: Features three phenyl groups attached to silicon.
Uniqueness: (2,2,2-Tri-tert-butoxyethyl)silane is unique due to the presence of bulky tert-butoxy groups, which provide steric protection and influence its reactivity. This makes it particularly useful in applications where stability and controlled reactivity are essential.
属性
分子式 |
C14H29O3Si |
|---|---|
分子量 |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-11(2,3)15-14(10-18,16-12(4,5)6)17-13(7,8)9/h10H2,1-9H3 |
InChI 键 |
VPSLFOVZCICXNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(C[Si])(OC(C)(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


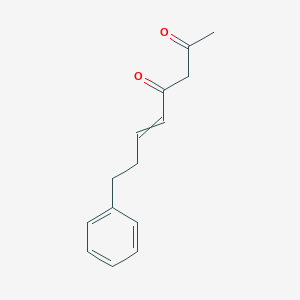
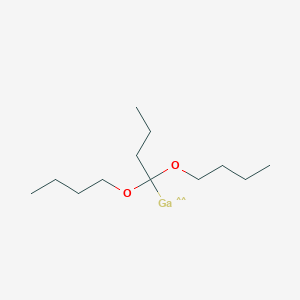
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
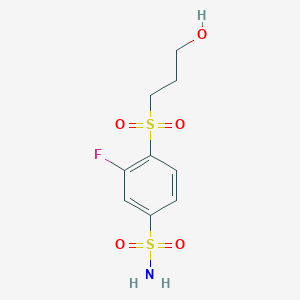



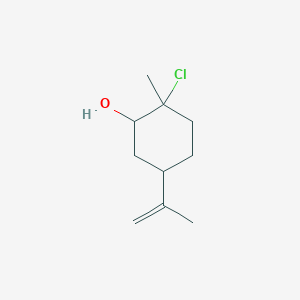
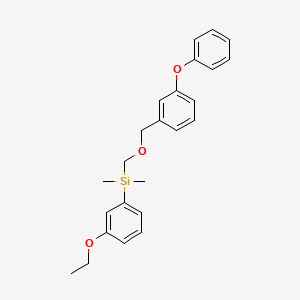
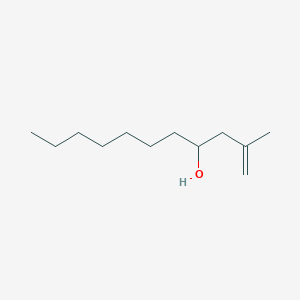
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
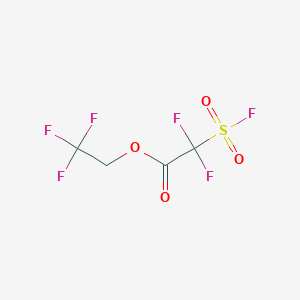
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
